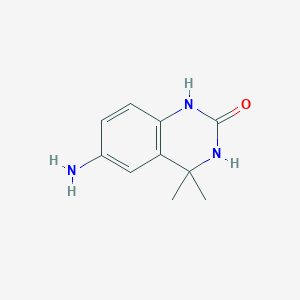

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, a dihydroquinazolinone core, and two methyl groups. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4,4-dimethyl-3-oxobutanoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused polycyclic systems. Key examples include:

a. Triazinoquinazoline derivatives

Reaction with aldehydes/ketones in ethanol under reflux conditions produces 1,3,5-triazino[2,1-b]quinazolines. For example:

-

Reagents : Benzaldehyde, piperidine

-

Conditions : Ethanol, reflux (4–18 hours)

-

Yield : 85% for 2-amino-4-phenyl-4,6-dihydro-1(3)(11)H- triazino[2,1-b]quinazoline .

b. Thiazoloquinazolinone derivatives

Condensation with thiazole precursors under basic conditions yields hybrid heterocycles:

-

Reagents : 4-(Substituted phenyl)-1,3-thiazol-2-amine

-

Conditions : Ethanol, reflux (6–8 hours)

-

Products : 3-[4-(aryl)-1,3-thiazol-2-yl]-1,2-dimethyl derivatives (e.g., IC₅₀ = 22.76 μM against A2780 cells) .

Substitution Reactions

The amino group at position 6 participates in nucleophilic substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Alkyl halides | DMF, K₂CO₃, 80°C | N-Alkylated derivatives | 70–85% |

| Acyl chlorides | CH₂Cl₂, Et₃N, 0°C → RT | N-Acylated derivatives | 65–78% |

| Isocyanates | THF, RT | Urea-linked quinazolinones | 60–72% |

Oxidation and Reduction

The dihydroquinazolinone ring undergoes redox transformations:

-

Oxidation : Using KMnO₄/H₂SO₄ converts the 3,4-dihydro ring to a fully aromatic quinazolin-4(3H)-one system .

-

Reduction : NaBH₄/CeCl₃ selectively reduces the carbonyl group to a hydroxyl group, yielding 3,4-dihydroquinazolin-2-ol derivatives.

Multicomponent Reactions

The compound participates in one-pot syntheses:

-

Three-component assembly : With arenediazonium salts and nitriles, it forms polycyclic N-heterocycles under mild, metal-free conditions .

-

Example : Reaction with 4-methylbenzenediazonium tetrafluoroborate and acetonitrile yields 3-aryl-4,4-dimethyl derivatives (85–92% yield).

-

Catalytic Functionalization

Reverse zinc oxide micelles enhance reaction efficiency in aqueous media:

-

Reaction : Cyclocondensation with aldehydes

-

Catalyst : 10 mol% ZnO nanomicelles

-

Conditions : Water, RT, 1 hour

-

Yield : 99% for 2,3-dihydroquinazolin-4(1H)-one derivatives .

Biological Activity-Driven Modifications

Derivatives exhibit structure-dependent bioactivity:

-

Anticancer agents : Introduction of electron-withdrawing groups (e.g., -NO₂, -Br) enhances cytotoxicity. For example, 4-bromophenyl-substituted derivatives show GI₅₀ = 15 μM against A549 cells .

-

Antimicrobial hybrids : Thiazole-quinazolinone hybrids display broad-spectrum activity (MIC = 4–16 μg/mL) against Gram-positive and Gram-negative bacteria .

Comparative Reactivity Analysis

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Cyclization | High yields (80–99%) | Long reaction times (up to 18 hours) |

| Substitution | Modular functionalization | Requires anhydrous conditions |

| Multicomponent | Atom-economical, one-pot | Limited substrate scope |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one span various domains:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex quinazolinone derivatives. These derivatives can further be modified to enhance their chemical properties and biological activities.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL.

- Anticancer Properties : In vitro studies indicate that it has potent anticancer activity against human cancer cell lines such as A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer), with IC50 values as low as 5.9 µM. The compound induces apoptosis in cancer cells and causes cell cycle arrest at the S-phase .

- Anti-inflammatory Effects : Preliminary research suggests that it may possess anti-inflammatory properties by interacting with specific enzymes involved in inflammatory pathways .

Medicine

- Therapeutic Agent : Ongoing investigations focus on its potential as a therapeutic agent for various diseases due to its diverse biological activities. Its mechanism of action often involves enzyme inhibition or modulation of signaling pathways relevant to disease processes.

Industry

- Material Development : The compound is also utilized in developing new materials and chemical processes, including dyes and pigments due to its unique structural characteristics.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinazoline derivatives, revealing that this compound significantly inhibited Candida albicans growth with an inhibition zone measuring 11 mm, outperforming standard antibiotics like ampicillin.

Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects on A549 cells. Results indicated that treatment led to a dose-dependent increase in apoptotic cells, with late apoptosis rates exceeding 65% at higher concentrations (15 µM) .

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4,4-Dimethyl-3,4-dihydroquinazolin-2(1H)-one: Lacks the amino group, which may result in different reactivity and biological activity.

6-Amino-3,4-dihydroquinazolin-2(1H)-one: Lacks the methyl groups, which can affect its steric properties and interactions.

Uniqueness

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the amino group and the two methyl groups, which contribute to its distinct chemical and biological properties

Actividad Biológica

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Its unique structure, characterized by an amino group at the 6-position and two methyl groups at the 4-position, contributes to its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H13N3O

- Molecular Weight : 191.23 g/mol

- CAS Number : 177199-82-5

- Structural Features : The compound features a dihydroquinazolinone core that is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-amino-4,4-dimethyl-3-oxobutanoic acid with formamide under acidic conditions, leading to the formation of the desired quinazolinone structure.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antibacterial Activity

Recent studies have shown that compounds related to this compound can inhibit quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa. For instance, one study reported that analogues of this compound displayed significant QS inhibitory activity with percentages reaching up to 73.4% at specific concentrations (100 µM) without inhibiting bacterial growth .

Anticancer Activity

The compound has demonstrated promising anticancer properties. In vitro studies evaluated its cytotoxic effects against various human cancer cell lines including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). Notably, one derivative (compound 6n) exhibited IC50 values of 5.9 µM against A549 cells, indicating potent antiproliferative activity. This compound was also shown to induce apoptosis in a dose-dependent manner and arrest the cell cycle at the S phase .

Research Findings and Case Studies

The following table summarizes key research findings regarding the biological activity of this compound and its derivatives:

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors play a crucial role in mediating these effects. For instance, molecular docking studies have identified key amino acid residues involved in binding interactions that may enhance its efficacy as a QS inhibitor .

Propiedades

IUPAC Name |

6-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)7-5-6(11)3-4-8(7)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCHNIOTAHZTBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N)NC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.